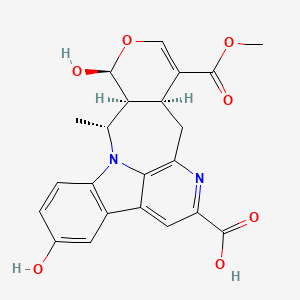Adifoline
CAS No.: 20072-28-0
Cat. No.: VC1655532
Molecular Formula: C22H20N2O7
Molecular Weight: 424.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20072-28-0 |
|---|---|
| Molecular Formula | C22H20N2O7 |
| Molecular Weight | 424.4 g/mol |
| IUPAC Name | (14S,18S,19S,20R)-5,18-dihydroxy-15-methoxycarbonyl-20-methyl-17-oxa-1,11-diazapentacyclo[10.8.1.02,7.08,21.014,19]henicosa-2(7),3,5,8,10,12(21),15-heptaene-10-carboxylic acid |
| Standard InChI | InChI=1S/C22H20N2O7/c1-9-18-12(14(21(28)30-2)8-31-22(18)29)6-15-19-13(7-16(23-15)20(26)27)11-5-10(25)3-4-17(11)24(9)19/h3-5,7-9,12,18,22,25,29H,6H2,1-2H3,(H,26,27)/t9-,12-,18-,22+/m1/s1 |
| Standard InChI Key | DJWXVEDJWPDUBQ-DEALGVFLSA-N |
| Isomeric SMILES | C[C@@H]1[C@@H]2[C@H](CC3=C4N1C5=C(C4=CC(=N3)C(=O)O)C=C(C=C5)O)C(=CO[C@@H]2O)C(=O)OC |
| SMILES | CC1C2C(CC3=C4N1C5=C(C4=CC(=N3)C(=O)O)C=C(C=C5)O)C(=COC2O)C(=O)OC |
| Canonical SMILES | CC1C2C(CC3=C4N1C5=C(C4=CC(=N3)C(=O)O)C=C(C=C5)O)C(=COC2O)C(=O)OC |
Introduction
CHEMICAL STRUCTURE AND PROPERTIES
Structural Characteristics
Adifoline possesses a complex pentacyclic structure that includes indole moieties as key structural components. As an indole alkaloid, it features a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, which forms part of its larger molecular framework. The compound also contains a methyl ester group and has multiple stereogenic centers that contribute to its three-dimensional architecture .
The compound is classified as both an indole alkaloid and a methyl ester, with a distinctive molecular architecture that distinguishes it from other natural products. Its structure places it within the β-carboline series of alkaloids, a class of compounds well-known for their diverse biological activities .
Physical and Chemical Properties
Adifoline has been well-characterized in terms of its physical and chemical properties. Table 1 summarizes the key properties of this compound:
Table 1: Physical and Chemical Properties of Adifoline
| Property | Description |
|---|---|
| Chemical Formula | C₂₂H₂₀N₂O₇ |
| Molecular Weight | 424.409 g/mol |
| CAS Registry Number | 20072-28-0 |
| Classification | Indole alkaloid, β-carboline alkaloid, Methyl ester |
| KEGG Compound ID | C09020 |
| Nikkaji Number | J82.368F |
| ChEBI ID | CHEBI:2488 |
Analytical Data and Chemical Identifiers
Various analytical methods have been used to characterize Adifoline, providing essential information for its identification and study. Table 2 presents the key analytical data and identifiers for this compound:
Table 2: Analytical Data and Identifiers for Adifoline
| Parameter | Information |
|---|---|
| IUPAC Name | (14S,18S,19S,20R)-5,18-dihydroxy-15-methoxycarbonyl-20-methyl-17-oxa-1,11-diazapentacyclo[10.8.1.0²,⁷.0⁸,²¹.0¹⁴,¹⁹]henicosa-2(7),3,5,8,10,12(21),15-heptaene-10-carboxylic acid |
| InChI | InChI=1S/C22H20N2O7/c1-9-18-12(14(21(28)30-2)8-31-22(18)29)6-15-19-13(7-16(23-15)20(26)27)11-5-10(25)3-4-17(11)24(9)19/h3-5,7-9,12,18,22,25,29H,6H2,1-2H3,(H,26,27)/t9-,12-,18-,22+/m1/s1 |
| InChI Key | DJWXVEDJWPDUBQ-DEALGVFLSA-N |
| SMILES | C[C@@H]1[C@@H]2C@HC(=CO[C@@H]2O)C(=O)OC |
The structural information provided by these identifiers enables precise comparison with other compounds and facilitates database searches for researchers studying Adifoline .
NATURAL SOURCES AND OCCURRENCE
Adifoline has been documented to occur naturally in specific plant and animal sources:
Haldina cordifolia, the primary source of Adifoline, is traditionally used in various medicinal applications across South and Southeast Asia. The plant is known locally by various names, including Keli Kadam, Haldu, and Rangkat in Bengali, and yellow teak or saffron teak in English .
PHYTOCHEMICAL CONTEXT
Adifoline exists alongside several other important compounds in Haldina cordifolia. Studies on the phytochemical composition of this plant have revealed that Adifoline is part of a complex profile of secondary metabolites that contribute to the plant's medicinal properties.
RESEARCH AND ANALYTICAL APPROACHES
Isolation and Characterization
The isolation of Adifoline typically involves extraction from plant material using various solvents, followed by chromatographic techniques for purification. Characterization is then performed using spectroscopic methods such as NMR, mass spectrometry, and infrared spectroscopy .
A typical workflow for the isolation and characterization of Adifoline includes:
-
Collection and preparation of plant material (typically bark or heartwood)
-
Extraction with appropriate solvents (commonly methanol or ethanol)
-
Fractionation using column chromatography
-
Purification of fractions containing Adifoline
-
Structural elucidation using spectroscopic techniques
-
Confirmation by comparison with reference standards or published spectral data
Recent Research
The most notable recent research involving Adifoline comes from a study examining the role of estrogen in circular RNA and metabolomics in a Neisseria gonorrhoeae infection model. In this study, researchers found that Adifoline was among the top 10 significantly related metabolites that showed correlation with circular RNAs when estrogen was added to the infection model .
This finding suggests that Adifoline may be involved in estrogen-regulated metabolic pathways during bacterial infections, potentially opening new avenues for understanding host-pathogen interactions and the role of natural products in these processes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume